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molecular formula C9H12ClNS B8497678 2-(3-chloropropylsulfanylmethyl)pyridine

2-(3-chloropropylsulfanylmethyl)pyridine

Cat. No. B8497678
M. Wt: 201.72 g/mol
InChI Key: PAUTVGCJEKOAPC-UHFFFAOYSA-N
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Patent
US04272534

Procedure details

A solution of pyrid-2-ylmethyl 3-chloropropyl sulphide (330 g) in anhydrous tetrahydrofuran (400 cc) is added dropwise, in the course of 20 minutes, at a temperature of about 25° C., to a solution of potassium tert.-butylate (283 g) in a mixture of anhydrous hexamethylphosphorotriamide (428 cc) and anhydrous tetrahydrofuran (2300 cc). After stirring for 1 hour, the reaction mixture is added to a mixture of distilled water (4200 cc) and diethyl ether (2500 cc). After decantation, the aqueous phase is again extracted with diethyl ether (1700 cc). The combined ether extracts are washed three times with distilled water (12600 cc in total), dried over anhydrous sodium sulphate and concentrated to dryness. 2-(Pyrid-2-yl)-tetrahydrothiophene (189 g) is thus obtained in the form of a brown oil [Rf=0.56; chromatography on a thin layer of silica gel; solvent: ethyl acetate-cyclohexane (50:50 by volume)].
Quantity
330 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
283 g
Type
reactant
Reaction Step One
Quantity
428 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2300 mL
Type
solvent
Reaction Step One
Name
Quantity
4200 mL
Type
reactant
Reaction Step Two
Quantity
2500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][S:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.CN(P(N(C)C)(N(C)C)=O)C.O.C(OCC)C>O1CCCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[CH:6]1[CH2:2][CH2:3][CH2:4][S:5]1

Inputs

Step One
Name
Quantity
330 g
Type
reactant
Smiles
ClCCCSCC1=NC=CC=C1
Name
potassium tert.-butylate
Quantity
283 g
Type
reactant
Smiles
Name
Quantity
428 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4200 mL
Type
reactant
Smiles
O
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After decantation, the aqueous phase is again extracted with diethyl ether (1700 cc)
WASH
Type
WASH
Details
The combined ether extracts are washed three times with distilled water (12600 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1SCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 189 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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